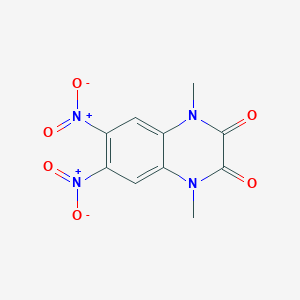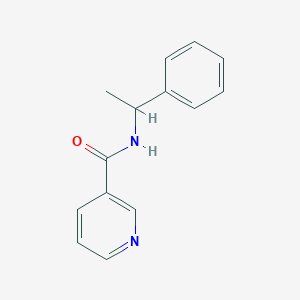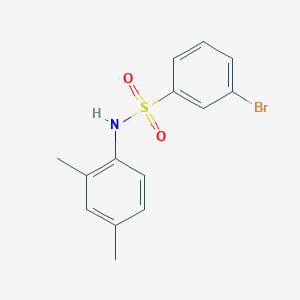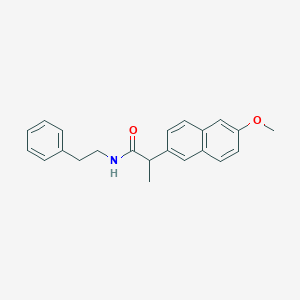
N-(3,4-dimethoxyphenyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-butanesulfonamide, commonly referred to as DBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it an exciting area of study for researchers.
作用机制
The mechanism of action of DBS is not fully understood. However, it has been proposed that DBS inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, DBS may disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned earlier. DBS has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In addition to its anticancer properties, DBS has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using DBS in lab experiments is its low toxicity. DBS has been found to have low toxicity in vitro and in vivo, making it a safe compound to work with. Another advantage is its stability, which allows for long-term storage.
However, one limitation of using DBS in lab experiments is its solubility. DBS is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to study its effects.
未来方向
For research on DBS include investigating its mechanism of action and exploring its use in combination with other drugs.
合成方法
The synthesis of DBS involves the reaction of 3,4-dimethoxybenzylamine with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form DBS. The yield of DBS can be improved by performing the reaction under reflux conditions.
科学研究应用
DBS has been shown to have potential therapeutic applications in various fields of research. One of the most promising areas of study is in the treatment of cancer. DBS has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the antitumor effects of chemotherapy drugs such as cisplatin.
Another area of research where DBS has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DBS has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
属性
产品名称 |
N-(3,4-dimethoxyphenyl)-1-butanesulfonamide |
|---|---|
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-5-8-18(14,15)13-10-6-7-11(16-2)12(9-10)17-3/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI 键 |
YLHXFPUMBDPGHM-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)




![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)


